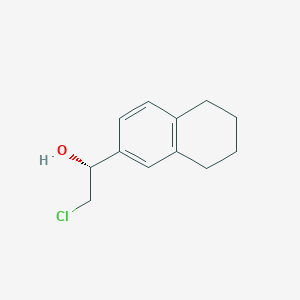
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a chiral compound with a unique structure that includes a chlorine atom and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol typically involves the chlorination of a suitable precursor, such as (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol. The reaction conditions often include the use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled temperature and solvent conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction parameters can help in scaling up the production while maintaining the purity and enantiomeric excess of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
Reduction: Formation of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.
Substitution: Formation of (1R)-2-Amino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol or (1R)-2-Thio-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol.
Scientific Research Applications
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other functional materials.
Mechanism of Action
The mechanism of action of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanol
- (1R)-2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
- (1R)-2-Iodo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
Uniqueness
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2/t12-/m0/s1 |
InChI Key |
VUPFABAOUOUMBR-LBPRGKRZSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C=CC(=C2)[C@H](CCl)O |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)
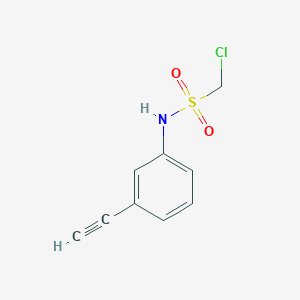
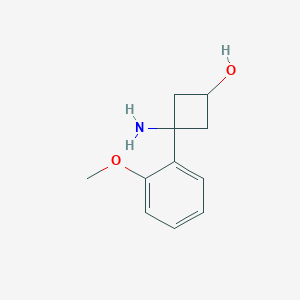
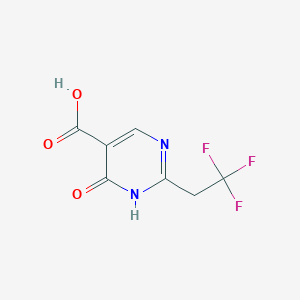
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
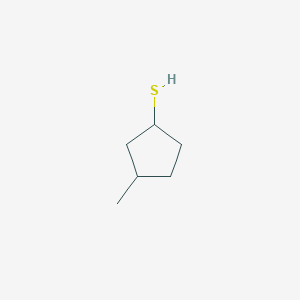
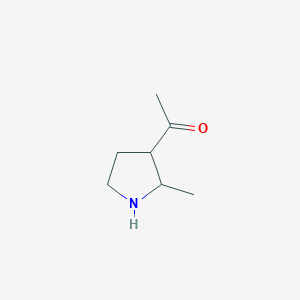
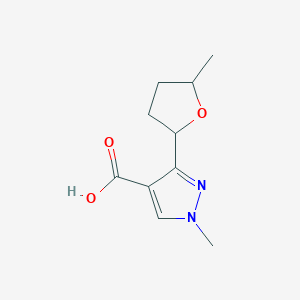

![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)


